molecular formula C30H36O8S B13446075 Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside Methanesulfonate

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside Methanesulfonate

Cat. No.: B13446075
M. Wt: 556.7 g/mol
InChI Key: DPKUDIIPQIJKLW-WXLWZAEXSA-N
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Description

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside Methanesulfonate is a complex organic compound used primarily as an intermediate in the synthesis of other chemical compounds. It is known for its role in the production of various chemical intermediates, which are essential in multiple industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside Methanesulfonate involves several steps. The starting material is typically a heptopyranoside derivative, which undergoes a series of protection and deprotection reactions to introduce the phenylmethyl groups at the 2, 3, and 4 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside Methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside Methanesulfonate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of carbohydrate metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside Methanesulfonate involves its interaction with specific molecular targets and pathways. The phenylmethyl groups play a crucial role in stabilizing the compound and facilitating its interactions with enzymes and other biomolecules. The methanesulfonate group enhances the compound’s solubility and reactivity, making it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside: Lacks the methanesulfonate group, making it less reactive in certain chemical reactions.

    Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside Acetate: Contains an acetate group instead of methanesulfonate, which affects its solubility and reactivity.

Uniqueness

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside Methanesulfonate is unique due to the presence of the methanesulfonate group, which enhances its reactivity and solubility. This makes it a valuable intermediate in the synthesis of various chemical compounds.

Properties

Molecular Formula

C30H36O8S

Molecular Weight

556.7 g/mol

IUPAC Name

[(1S)-1-[(2S,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethyl] methanesulfonate

InChI

InChI=1S/C30H36O8S/c1-22(38-39(3,31)32)26-27(34-19-23-13-7-4-8-14-23)28(35-20-24-15-9-5-10-16-24)29(30(33-2)37-26)36-21-25-17-11-6-12-18-25/h4-18,22,26-30H,19-21H2,1-3H3/t22-,26+,27+,28-,29+,30-/m0/s1

InChI Key

DPKUDIIPQIJKLW-WXLWZAEXSA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OS(=O)(=O)C

Canonical SMILES

CC(C1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OS(=O)(=O)C

Origin of Product

United States

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